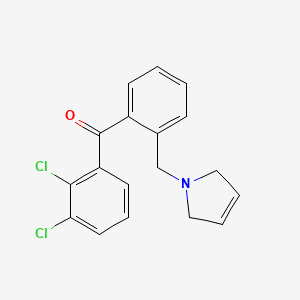

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898763-70-7

Cat. No.: VC2483805

Molecular Formula: C18H15Cl2NO

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898763-70-7 |

|---|---|

| Molecular Formula | C18H15Cl2NO |

| Molecular Weight | 332.2 g/mol |

| IUPAC Name | (2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2 |

| Standard InChI Key | YBTVWKMREPUAKT-UHFFFAOYSA-N |

| SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

| Canonical SMILES | C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl |

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone represents a complex organic molecule featuring a 2,3-dichlorophenyl group connected to a 2-substituted phenyl ring through a methanone (ketone) bridge. The phenyl ring bears a 2,5-dihydro-1H-pyrrol-1-yl moiety connected via a methylene linker. Based on closely related analogs, this compound would be expected to possess the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅Cl₂NO |

| Molecular Weight | Approximately 332.2 g/mol |

| Appearance | Likely a crystalline solid |

| Functional Groups | Methanone (ketone), dihydropyrrole, chlorine substituents |

| Structural Classification | Aromatic ketone with heterocyclic moiety |

The compound features several key structural elements that contribute to its chemical behavior: a carbonyl group connecting two aromatic rings, two chlorine atoms at positions 2 and 3 on one phenyl ring, and a nitrogen-containing heterocycle (2,5-dihydro-1H-pyrrole) attached via a methylene linker to position 2 of the other phenyl ring.

Structural Features and Characteristics

The molecular architecture of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone combines several reactive functional groups. The carbonyl (C=O) group serves as a key reactive center, while the two chlorine atoms at the 2,3-positions create an electron-deficient aromatic system. The 2,5-dihydropyrrole moiety introduces a basic nitrogen atom that can participate in various chemical interactions and reactions.

These structural elements combined create a molecule with significant synthetic versatility and potential for biological activity. The presence of the dichlorophenyl group likely confers specific physicochemical properties including enhanced lipophilicity and potential for halogen bonding interactions in biological systems.

Comparative Analysis with Structural Analogs

Structural Variations Among Related Compounds

Several closely related compounds provide valuable reference points for understanding the properties of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. Key structural analogs include:

| Compound | CAS Number | Structural Difference |

|---|---|---|

| (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898764-63-1 | Pyrrolinylmethyl group at position 4 instead of position 2 |

| (2,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-72-9 | Dichlorophenyl substitution at positions 2,4 instead of 2,3 |

| (2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone | 898763-74-1 | Dichlorophenyl substitution at positions 2,5 instead of 2,3 |

These structural variations, while subtle, can significantly impact the compound's three-dimensional conformation, electron distribution, and consequently, its chemical reactivity and biological activity profiles .

Structure-Activity Relationship Considerations

The position of chlorine substituents on the phenyl ring can significantly affect the compound's electronic properties and biological interactions. Compounds with 2,3-dichlorophenyl moieties often demonstrate distinctive characteristics compared to their 2,4- or 2,5-substituted counterparts:

-

The 2,3-dichloro pattern creates a localized electron-deficient region with specific steric constraints

-

This substitution pattern may influence the compound's ability to engage in hydrogen bonding and π-π interactions

-

The ortho-positioned chlorines likely affect the rotational freedom around the carbonyl-phenyl bond

Synthesis and Chemical Properties

Chemical Reactivity

The presence of multiple functional groups endows this compound with a rich chemical reactivity profile. Key reactive sites include:

-

The carbonyl group, which can participate in nucleophilic addition reactions, reductions, and condensations

-

The aromatic rings, which may undergo electrophilic aromatic substitution reactions, though with reactivity tempered by the existing substituents

-

The 2,5-dihydropyrrole nitrogen, which presents a potential site for alkylation, acylation, or coordination with metals

-

The chlorine atoms, which could potentially be displaced in nucleophilic aromatic substitution reactions under appropriate conditions

The combination of these reactive centers makes the compound versatile for further chemical modifications and derivatization.

Analytical Characterization

Spectroscopic Properties

Based on the structural features and data from analogous compounds, the following spectroscopic properties would be anticipated for (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone:

| Analytical Technique | Expected Key Features |

|---|---|

| ¹H NMR | Signals for aromatic protons (7.0-8.0 ppm), pyrrolidine ring protons (3.5-4.5 ppm), and methylene linker (4.0-4.5 ppm) |

| ¹³C NMR | Carbonyl carbon signal (~195 ppm), aromatic carbon signals (120-140 ppm), and aliphatic carbons from the pyrrolidine and methylene groups (40-60 ppm) |

| IR Spectroscopy | Strong C=O stretching band (1650-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-Cl stretching bands (700-800 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 332, with characteristic isotope pattern due to chlorine atoms |

These spectroscopic properties would be instrumental in confirming the structural identity and purity of synthesized samples of the compound .

Identification Parameters

For proper identification and characterization of this compound, the following parameters would be valuable:

| Parameter | Expected Value/Method |

|---|---|

| IUPAC Name | (2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone |

| Standard InChI | Similar to InChI=1S/C18H15Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/ with exact atom connectivity adjusted for the 2,3-dichloro pattern |

| SMILES | Specific SMILES notation representing the exact structure with 2,3-dichloro substitution |

| Chromatographic Methods | HPLC retention time, TLC Rf value in standard solvent systems |

These parameters would enable reliable identification and differentiation from structural isomers and related compounds .

Structure-Based Computational Analysis

Molecular Modeling Insights

Computational analysis of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would likely reveal important conformational properties:

These conformational properties would be crucial for understanding the compound's reactivity patterns and potential biological interactions.

Physicochemical Property Predictions

Based on its structure, the following physicochemical properties could be predicted:

| Property | Predicted Value/Characteristic |

|---|---|

| LogP | Likely between 3.5-5.0, indicating moderate to high lipophilicity |

| Hydrogen Bond Acceptors | Primarily the carbonyl oxygen and pyrrolidine nitrogen |

| Hydrogen Bond Donors | None evident in the structure |

| Molecular Flexibility | Limited rotation around the carbonyl-aryl bonds due to steric effects |

| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility |

These predicted properties would be relevant for considerations in formulation, potential drug-like properties, and experimental handling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume